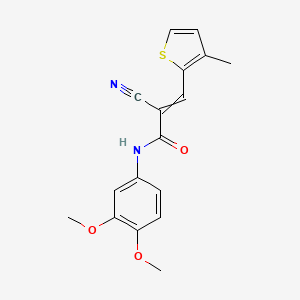
2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a dimethoxyphenyl group, and a methylthiophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamine Intermediate: The reaction begins with the condensation of 3,4-dimethoxybenzaldehyde with cyanoacetamide in the presence of a base such as sodium ethoxide. This forms an enamine intermediate.
Addition of the Thiophene Derivative: The enamine intermediate is then reacted with 3-methylthiophene-2-carbaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the cyano group converted to an amine.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
科学的研究の応用
2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dimethoxyphenyl and methylthiophenyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-cyano-N-(3,4-dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-thienyl)prop-2-enamide: Contains a thiophene ring but differs in the position of the methyl group.
Uniqueness
2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide is unique due to the presence of both the dimethoxyphenyl and methylthiophenyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-6-7-23-16(11)8-12(10-18)17(20)19-13-4-5-14(21-2)15(9-13)22-3/h4-9H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKKHVCUSGDJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2651882.png)

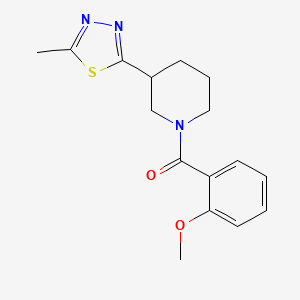
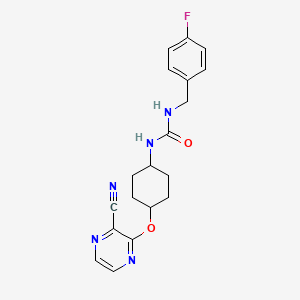
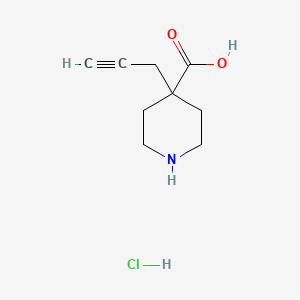


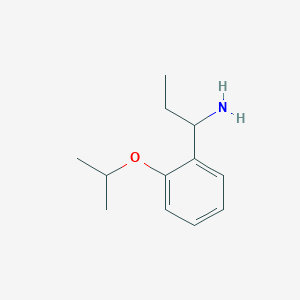


![4-[(4-Methoxypiperidin-1-yl)methyl]pyridine](/img/structure/B2651897.png)
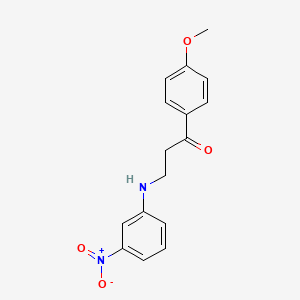
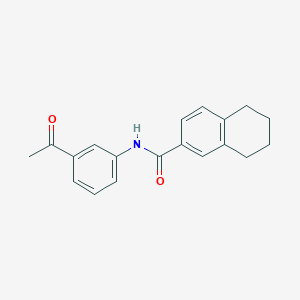
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2651901.png)
